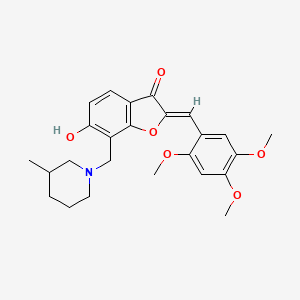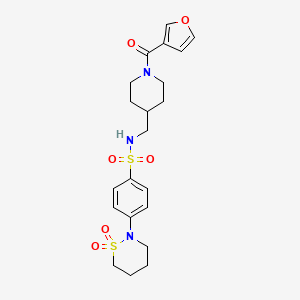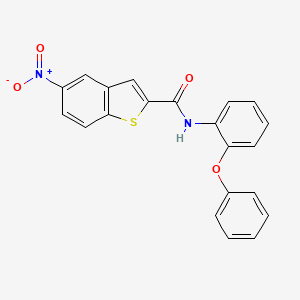
2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the 2-position and a carboxamide group at the 4-position of the pyridine ring, with a cyclopentylmethyl substituent attached to the nitrogen atom of the carboxamide group
准备方法
The synthesis of 2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and cyclopentylmethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or ethanol. The reaction mixture is typically heated to facilitate the formation of the desired product.
Synthetic Route: The synthetic route involves the nucleophilic substitution of the chlorine atom at the 2-position of 2-chloropyridine with the amine group of cyclopentylmethylamine, followed by the formation of the carboxamide group at the 4-position.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or employing continuous flow reactors.
化学反应分析
2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding N-oxides.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions: Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions.
科学研究应用
2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Biological Research: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other valuable chemicals or as a reagent in various industrial processes.
作用机制
The mechanism of action of 2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide can be compared with other similar compounds, such as:
2-chloro-4-(trifluoromethyl)pyridine-5-N-(3’,5’-bis(trifluoromethyl)phenyl)carboxamides: These compounds also contain a chlorine atom and a carboxamide group but differ in the substituents attached to the pyridine ring.
Pyridine Derivatives: Other pyridine derivatives with different substituents at various positions on the ring can be compared in terms of their chemical properties and biological activities.
Indole Derivatives:
属性
IUPAC Name |
2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-7-10(5-6-14-11)12(16)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYSYSXWDCCEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
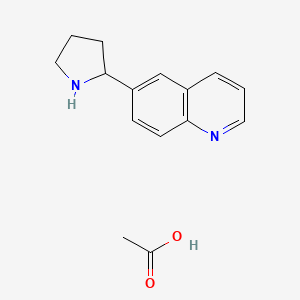
![5,7-dimethyl-2-(methylsulfanyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2895376.png)
![1-[(4-Chlorophenyl)methyl]benzimidazole](/img/structure/B2895377.png)
![1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid](/img/structure/B2895378.png)
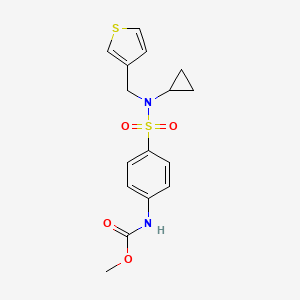
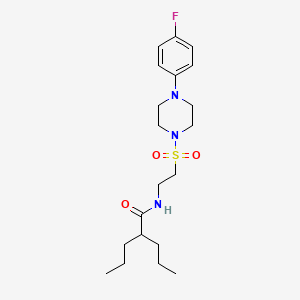
![Tert-butyl 4-(4-oxo-3H-pyrido[4,3-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2895382.png)
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2895386.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide](/img/structure/B2895391.png)
![1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-cyclopentyl-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2895392.png)
![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2895393.png)
